molecular formula C10H12N2O2 B1592810 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid CAS No. 445490-61-9

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid

Cat. No. B1592810
M. Wt: 192.21 g/mol
InChI Key: JBVUZBPRQFCHKU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid (THNAA) is a naturally occurring compound found in the human body, as well as in a variety of plants and animals. It is a structural analog of the neurotransmitter acetylcholine and is believed to play a role in the regulation of neuronal activity. THNAA is a lipophilic compound and is easily absorbed through the skin, making it an attractive candidate for topical drug delivery. In addition, its low toxicity, low cost, and ease of synthesis make it an attractive compound for a variety of scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • The reaction of (8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetic acids with acetic anhydride and sodium acetate produces 4,5-dihydro-3H-naphtho[1,8-bc]furans and lactones. The yields of these products vary depending on the substituents on the benzene ring of the acid. Steric effects and electron-withdrawing substituents like chlorine impact the production favorably (Horaguchi, Hara, & Suzuki, 1982).

Pharmacological Research

  • Compounds derived from 5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise in the treatment of osteoporosis. Their efficacy in vivo models suggests potential clinical applications (Coleman et al., 2004).

Material Science and Engineering

  • Studies on hydrogen bonding between 5,7-dimethyl-1,8-naphthyridine-2-amine, a derivative, and acidic compounds provide insights into the role of this compound in binding with acidic substances. This research is essential for understanding molecular interactions in various materials and chemical processes (Jin et al., 2010).

properties

IUPAC Name

2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9(14)6-8-4-3-7-2-1-5-11-10(7)12-8/h3-4H,1-2,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVUZBPRQFCHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626583
Record name (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid

CAS RN

445490-61-9
Record name (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 445490-61-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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